molecular formula C12H10O2 B168496 [1,1'-Biphenyl]-3,4'-diol CAS No. 18855-13-5

[1,1'-Biphenyl]-3,4'-diol

Cat. No.: B168496
CAS No.: 18855-13-5
M. Wt: 186.21 g/mol
InChI Key: BWBGEYQWIHXDKY-UHFFFAOYSA-N
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Description

[1,1'-Biphenyl]-3,4'-diol (CAS 18855-13-5), also known as 3,4'-Biphenyldiol, is a high-purity phenolic biphenyl compound offered for research and development purposes. This compound, with a molecular formula of C12H10O2 and a molecular weight of 186.21 g/mol, serves as a valuable unsymmetrical building block in organic synthesis . Its structure, featuring hydroxyl groups at the 3 and 4' positions of the biphenyl backbone, makes it a versatile intermediate for creating advanced materials and exploring new chemical entities . In materials science, dihydroxybiphenyls like this compound are crucial monomers for synthesizing high-performance polymers, including liquid crystalline polymers (LCPs), polyesters, and polycarbonates, to which they impart significant thermal stability and rigidity . In medicinal and bioorganic chemistry, this compound and its derivatives are investigated for various biological activities. Notably, its interaction with the enzyme 1,2-dihydroxynaphthalene dioxygenase from Pseudomonas sp. has been documented, highlighting its relevance in studying enzyme mechanisms and metabolic pathways . Researchers are also exploring derivatives of dihydroxybiphenyls for potential applications as anticancer, anti-inflammatory, and antimicrobial agents . This product is intended for research use only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-hydroxyphenyl)phenol
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InChI

InChI=1S/C12H10O2/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10/h1-8,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

BWBGEYQWIHXDKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=CC(=C1)O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2
Source PubChem
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DSSTOX Substance ID

DTXSID2066432
Record name [1,1'-Biphenyl]-3,4'-diol
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Molecular Weight

186.21 g/mol
Source PubChem
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CAS No.

18855-13-5
Record name [1,1′-Biphenyl]-3,4′-diol
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Record name 3,4'-Biphenyldiol
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Record name [1,1'-Biphenyl]-3,4'-diol
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Record name [1,1'-Biphenyl]-3,4'-diol
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Record name [1,1'-biphenyl]-3,4'-diol
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Synthetic Methodologies for 1,1 Biphenyl 3,4 Diol

Established Synthetic Pathways

Established methods for constructing the biphenyl (B1667301) core are foundational to the synthesis of [1,1'-Biphenyl]-3,4'-diol. These pathways, while effective, often require careful control to achieve the desired unsymmetrical substitution pattern.

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds. The Suzuki-Miyaura coupling is a preeminent strategy for creating both symmetrical and unsymmetrical biphenyls due to its mild reaction conditions and tolerance of a wide range of functional groups. gre.ac.ukorgsyn.org

The general mechanism for the Suzuki coupling involves a catalytic cycle with a Palladium(0) species. It consists of three key steps:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of an aryl halide. nih.gov

Transmetalation: The aryl group from an organoboron reagent (like a boronic acid) is transferred to the palladium center, displacing the halide. nih.gov

Reductive Elimination: The two aryl groups on the palladium complex are coupled, forming the biaryl product and regenerating the Pd(0) catalyst. nih.gov

For the synthesis of an unsymmetrical compound like this compound, the strategy typically involves coupling an appropriately substituted aryl halide with a different arylboronic acid. For instance, a 3-halophenol derivative can be reacted with a 4-hydroxyphenylboronic acid derivative. The hydroxyl groups are commonly protected as ethers (e.g., methoxy (B1213986) groups) during the coupling reaction to prevent side reactions and are subsequently deprotected in a final step to yield the diol. chemrxiv.org Besides Suzuki coupling, other methods like Negishi (using organozinc reagents) and Stille (using organotin reagents) are also effective for biaryl synthesis. nih.govuni-muenchen.de

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling in Biphenyl Synthesis This table presents generalized conditions and examples from biphenyl synthesis literature to illustrate the components of the reaction.

Reactant A (Aryl Halide) Reactant B (Boronic Acid/Ester) Catalyst System Base Solvent Yield Reference
4-Bromo-iodobenzene Phenylboronic acid Pd(OAc)₂ / PPh₃ Na₂CO₃ 1-Propanol (B7761284)/Water >95% orgsyn.org
2-Iodo-4-nitrofluorobenzene (2-Bromophenyl)boronic acid Pd(dppf)Cl₂ K₂CO₃ Dioxane 81% rsc.org
2-Bromophenyl-diphenylphosphine oxide 2-Bromophenyl boronic acid Pd(OAc)₂ / PPh₃ Na₂CO₃ Dioxane Low (5%) liv.ac.uk
Aryl Bromide Phenylboronic acid Pd@NPad₂-1.0 (4 ppm) K₂CO₃ Ethanol (B145695)/Water Good to Excellent researchgate.net

Oxidative coupling provides a more direct route to biphenols by forming a C-C bond between two phenol (B47542) molecules. This approach avoids the pre-functionalization required for cross-coupling reactions but presents significant challenges in controlling selectivity. Common, inexpensive oxidizing agents like iron(III) chloride hexahydrate (FeCl₃·6H₂O) and potassium ferricyanide (B76249) (K₃[Fe(CN)₆]) can be used for the oxidative dimerization of phenols. editorum.ru

However, these reactions often result in a mixture of isomers (ortho-ortho, para-para, ortho-para) and can lead to polymerization. editorum.ru Achieving the selective cross-coupling of two different phenols to form a single, unsymmetrical product like this compound is particularly difficult. To address this, specialized catalytic systems have been developed. For example, chromium-salen complexes have been shown to be effective in directing the cross-coupling of different phenols with high chemo- and regioselectivity. core.ac.uk Another strategy involves using potassium persulfate (K₂S₂O₈) in trifluoroacetic acid with an additive like Bu₄N⁺·HSO₃⁻, which was found to suppress the undesired homo-coupling and favor the cross-coupling product. acs.org

Table 2: Examples of Oxidative Coupling Systems for Biphenol Formation

Phenol Substrate(s) Oxidant / Catalyst System Key Finding Yield Reference
2,6-Disubstituted phenols FeCl₃·6H₂O Synthesis of 4,4'-biphenyldiols 26-39% editorum.ru
Various phenols Cr-Salen-Cy catalyst / O₂ Selective ortho-ortho, ortho-para, or para-para homo-couplings Up to 88% core.ac.uk
4-Methoxyphenol + 2-Naphthol K₂S₂O₈ / Bu₄N⁺·HSO₃⁻ Suppressed homo-coupling, promoted cross-coupling 61% (cross) acs.org

An alternative to building the biphenyl core with hydroxyl groups already in place is to introduce them onto a pre-formed biphenyl scaffold. This can be achieved through several methods.

A highly reliable strategy is the demethylation of methoxy-substituted biphenyls. A precursor like 3-methoxy-4'-methoxybiphenyl, which can be readily synthesized via Suzuki coupling, is treated with a strong Lewis acid such as boron tribromide (BBr₃) to cleave the ether bonds and unmask the hydroxyl groups. chemrxiv.orgvulcanchem.com

Another approach is the hydrolysis of halogenated biphenyls . This nucleophilic aromatic substitution replaces halogen atoms with hydroxyl groups, typically using a strong base like an alkali metal hydroxide. The reaction often requires a copper catalyst and elevated temperatures. google.com Achieving selective hydrolysis at the 3 and 4' positions without affecting other parts of the molecule would be the main challenge.

Table 3: Common Reagents for the Synthesis of Biphenols from Precursors

Method Precursor Type Reagent(s) General Conditions Reference
Demethylation Methoxy-substituted biphenyl BBr₃ CH₂Cl₂, -78°C to RT chemrxiv.orgvulcanchem.com
Hydrolysis Dihalogenobiphenyl NaOH / Copper catalyst Water/Alcohol, 120-200°C google.com

Oxidative Phenolic Coupling Approaches

Novel and Green Synthetic Protocols

Modern synthetic chemistry emphasizes the development of sustainable and efficient processes. iciset.in Research into the synthesis of this compound and related compounds reflects this trend through the creation of advanced catalytic systems and highly selective methods.

The development of novel catalytic systems aims to improve the environmental footprint of biphenyl synthesis. A key goal is to enhance catalyst efficiency, allowing for extremely low catalyst loadings, which reduces cost and minimizes contamination of the final product with residual heavy metals. Catalysts with high turnover numbers (TON) and turnover frequencies (TOF) are highly sought after. researchgate.net This has been achieved through the design of advanced ligands for palladium, such as bulky phosphines and N-heterocyclic carbenes (NHCs), which stabilize the catalytic species and promote high activity. umich.eduscielo.br

Table 4: Features of Green Catalytic Systems in Biphenyl Synthesis

Catalyst System Green Feature(s) Application Reference
Pd(OAc)₂ / PPh₃ Use of 1-propanol as a water-miscible, greener solvent. Suzuki Coupling orgsyn.org
SBA-15 functionalized ionic liquids Solvent-free reaction; heterogeneous catalyst. Depolymerization to bisphenols rsc.org
Pd@NPad₂-1.0 Heterogeneous catalyst, reusable, extremely low loading (4 ppm). Suzuki Coupling researchgate.net

The synthesis of an unsymmetrical molecule like this compound hinges on controlling chemo- and regioselectivity—ensuring the reaction occurs between the correct partners and at the correct positions.

In cross-coupling reactions , regioselectivity is inherently programmed by the choice of starting materials. The Suzuki coupling of a 3-substituted aryl halide with a 4-substituted arylboronic acid is the most direct and widely used method to enforce the 3,4'-linkage. The primary challenge is often the efficient and selective synthesis of these precursors.

For oxidative coupling , achieving regioselectivity is far more challenging. However, modern catalyst design offers potential solutions. As noted, specific chromium and vanadium catalysts can direct coupling to either ortho or para positions relative to the hydroxyl group, offering a pathway to control the reaction outcome. core.ac.uk The strategic use of additives can also selectively promote the desired cross-coupling reaction over undesired side reactions. acs.org The study of coupling reactions of phenols during water treatment has shown that unsymmetrical products like [1,1'-biphenyl]-2,4'-diol can be formed, indicating that pathways to such isomers exist. nih.gov Controlling these pathways to favor the 3,4'-diol is a key research objective.

Emerging strategies in C-H functionalization, which aim to directly couple C-H bonds, represent the next frontier. While highly challenging, developing a catalyst that could selectively couple a C-H bond at the 3-position of one phenol with the 4-position of another would be a significant breakthrough in atom economy and synthetic efficiency.

Sustainable Approaches in Biphenyl Synthesis

The synthesis of biphenyls, including hydroxylated derivatives, is progressively incorporating green chemistry principles to minimize environmental impact, reduce waste, and enhance safety. cnr.itimist.ma These sustainable approaches often lead to improved reaction efficiency, higher yields, and simplified purification processes compared to conventional methods. rasayanjournal.co.in Key strategies include the use of alternative energy sources, biocatalysis, and environmentally benign reaction media.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction times for the construction of biphenyl scaffolds. rasayanjournal.co.in This technique has been successfully applied to the oxidative coupling of natural phenols to produce C2-symmetric hydroxylated biphenyls. cnr.itcnr.it By using sustainable solvents like water or methanol, these methods offer substantial benefits in safety and environmental impact, mitigating hazards associated with prolonged reaction times. cnr.itcnr.it For instance, the microwave-assisted synthesis of certain biphenols has achieved yields comparable to conventional methods but in a fraction of the time. cnr.it The Suzuki cross-coupling reaction, a cornerstone of biphenyl synthesis, has also been adapted to microwave conditions in aqueous media, enhancing reaction rates and reducing the formation of side products. rasayanjournal.co.in

Biocatalysis: Enzymes are increasingly used as catalysts in organic synthesis due to their high selectivity, mild operating conditions, and environmentally friendly nature. nih.gov Lipases, in particular, have been employed in the synthesis of unsymmetric biphenyl esters through chemoselective ester hydrolysis. nih.govmdpi.com This biomimetic strategy combines iron(III)-catalyzed oxidative coupling to form the biphenyl core, followed by selective monohydrolysis using lipases like Candida rugosa lipase (B570770) (CRL) and Pseudomonas fluorescens lipase (PFL). nih.govmdpi.com Laccase-natural mediator systems also represent a green approach for the synthesis of phenolic monomers from lignin, which can include biphenyl structures. rsc.org Furthermore, enzymatic methods are being explored for constructing biphenyl-modified DNA oligonucleotides, highlighting the versatility of biocatalysis. nih.gov

Flow Chemistry: Continuous flow chemistry offers significant advantages for the synthesis of organic compounds, including improved heat and mass transfer, enhanced safety, and ease of scalability. polimi.it This technology enables the use of solvents above their boiling points and allows for process intensification. polimi.it Flow microreactors have been used to efficiently synthesize precursors for unsymmetrically substituted biphenyls. nih.gov The integration of multiple reaction and purification steps into a single, automated cascade is a key benefit, supporting the rapid synthesis of target molecules. polimi.it Combining flow reactors with other technologies, such as microwave irradiation and supported catalysts, can lead to even higher purities and shorter reaction times than traditional batch methods. unimi.it

Table 1: Comparison of Sustainable Synthesis Methods for Biphenyl Derivatives

Method Key Advantages Example Application Reference(s)
Microwave-Assisted Synthesis Reduced reaction times, improved yields, use of green solvents. Oxidative coupling of natural phenols in water. cnr.it, cnr.it, rasayanjournal.co.in
Biocatalysis High chemoselectivity, mild reaction conditions, eco-friendly. Lipase-catalyzed selective hydrolysis of biphenyl diesters. nih.gov, mdpi.com
Flow Chemistry Enhanced safety, scalability, process intensification, high purity. Efficient synthesis of biphenyl-2,2'-diylbis(diarylmethanol)s. nih.gov, polimi.it

Stereoselective Synthesis of this compound Analogues

The synthesis of enantiomerically pure biphenyl derivatives is of paramount importance, as the axial chirality arising from restricted rotation around the biphenyl C-C bond (atropisomerism) can lead to distinct biological and physical properties. nih.gov While direct stereoselective synthesis of this compound is not widely documented, extensive research on its analogues provides a clear framework for achieving stereocontrol in biphenyldiol systems. These methods primarily rely on chiral catalysts and auxiliaries or the resolution of racemic mixtures.

Chiral Auxiliaries and Catalysts in Biphenyldiol Synthesis

The use of external chiral agents, whether as catalysts or stoichiometric auxiliaries, is a cornerstone of asymmetric biphenyl synthesis. Biocatalysts and chiral organocatalysts have proven particularly effective.

Biocatalytic Kinetic Resolution: Enzymes, especially lipases, are highly effective for the kinetic resolution of racemic biphenyldiols. acs.org In this process, the enzyme selectively acylates or hydrolyzes one enantiomer of the racemate at a much faster rate than the other, allowing for the separation of the two enantiomers. For example, lipases from Pseudomonas cepacia (PCL) and Mucor miehei (MML) have been used for the highly enantioselective acylation of dihydroxylated biphenyls. acs.orgresearchgate.net This strategy provides access to optically active biphenyldiols and their corresponding esters. acs.org

Chiral Phosphoric Acid Catalysis: Chiral phosphoric acids (CPAs), derived from scaffolds like BINOL (1,1'-bi-2-naphthol) and SPINOL (1,1'-spirobiindane-7,7'-diol), have emerged as powerful Brønsted acid organocatalysts for a wide range of asymmetric transformations. nih.gov These catalysts are effective in promoting reactions where a proton transfer event is involved in the stereodetermining step. Their well-defined, sterically hindered chiral environment allows for high levels of enantiocontrol. nih.gov The development of novel, adjustable axially chiral biphenyl (BIPOL) cores provides a platform for creating new CPA catalysts with tunable steric and electronic properties. nih.gov

Table 2: Selected Catalysts in Asymmetric Biphenyldiol Synthesis

Catalyst/Enzyme Type Application Key Finding Reference(s)
Pseudomonas cepacia Lipase (PCL) Biocatalyst (Hydrolase) Kinetic resolution of dihydroxylated biphenyls. Highly enantioselective acylation of one enantiomer. acs.org, researchgate.net
Mucor miehei Lipase (MML) Biocatalyst (Hydrolase) Kinetic resolution of dihydroxylated biphenyls. Effective for enzymatic acylation of diols. acs.org
BINOL/SPINOL-derived Phosphoric Acids Organocatalyst (Brønsted Acid) General asymmetric synthesis. Widely used catalysts for enantioselective reactions. nih.gov

Asymmetric Synthesis of Biphenyl Derivatives

Beyond kinetic resolution, several strategies exist for the de novo asymmetric synthesis of chiral biphenyls. These methods aim to construct the chiral biphenyl axis in a stereocontrolled manner.

Atroposelective Synthesis: This approach involves the direct formation of the biaryl bond under conditions that favor the formation of one atropisomer over the other. Atroposelective cross-coupling reactions, such as the Suzuki-Miyaura coupling, are often employed, using a chiral ligand to control the stereochemical outcome. The development of adjustable axially chiral ligands, such as those based on the BIPOL framework, is critical to advancing this field. nih.gov These ligands can be synthesized from readily available chiral precursors, like (S)-6,6′-dimethyl-[1,1′-biphenyl]-2,2′-diol, and modified to create catalysts for specific applications. nih.gov

Biocatalytic Desymmetrization: An alternative to kinetic resolution is the desymmetrization of a prochiral or meso-biphenyl compound. In this strategy, an enzyme selectively modifies one of two identical, symmetrically placed functional groups on a biphenyl precursor, thereby creating a chiral molecule. acs.org Oxidoreductase and hydrolase enzymes have been used in various biocatalytic strategies, including desymmetrization, to produce enantioenriched atropisomers under mild conditions. acs.org This method can be highly efficient, theoretically allowing for a 100% yield of a single enantiomer.

Chemical Reactivity and Derivatization of 1,1 Biphenyl 3,4 Diol

Reactivity of Hydroxyl Groups

The phenolic hydroxyl groups are primary sites for a variety of chemical transformations, including acylation, alkylation, oxidation, and metal chelation. The vicinal diol (catechol) arrangement on one of the phenyl rings imparts specific reactivity patterns.

Esterification and Etherification Reactions

The hydroxyl groups of [1,1'-Biphenyl]-3,4'-diol can be readily converted to esters and ethers, allowing for the modification of the compound's polarity, solubility, and biological activity.

Esterification is a common transformation, typically achieved by reacting the diol with a carboxylic acid, acid anhydride (B1165640), or acyl chloride. centre-univ-mila.dz Acid catalysts such as sulfuric acid are often employed to facilitate the reaction. centre-univ-mila.dz For instance, the esterification of phenolic compounds can be carried out using acetic anhydride in the presence of a base like pyridine. medcraveonline.com This reaction proceeds via nucleophilic attack of the hydroxyl oxygen on the electrophilic carbonyl carbon of the acylating agent.

Etherification can be accomplished through various methods, including the Williamson ether synthesis or the Mitsunobu reaction. The Mitsunobu reaction, for example, allows for the conversion of alcohols to ethers under mild conditions using a reagent system typically consisting of a phosphine (B1218219) (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD). organic-chemistry.orgcommonorganicchemistry.comnih.gov This reaction is particularly useful for synthesizing ethers from sterically hindered or sensitive substrates. nih.gov

Table 1: Representative Esterification and Etherification Reactions of Biphenyl (B1667301) Diols

Reaction TypeReagents and ConditionsProduct TypeReference
EsterificationCarboxylic acid (e.g., acetic acid), acid catalyst (e.g., H₂SO₄), heat.Di-ester derivative centre-univ-mila.dze-bookshelf.de
EsterificationAcetic anhydride, pyridine, room temperature.Di-acetate derivative medcraveonline.com
Etherification (Mitsunobu)Alcohol, triphenylphosphine (B44618) (PPh₃), diethyl azodicarboxylate (DEAD), THF.Di-ether derivative organic-chemistry.orgcommonorganicchemistry.com

Oxidation and Reduction Pathways of Catechol Moieties

The catechol moiety of this compound is susceptible to oxidation, a reaction of significant chemical and biological relevance. Oxidation of catechols typically yields highly reactive ortho-quinones. wikipedia.orgrsc.org This transformation can be achieved using a variety of oxidizing agents, including sodium periodate (B1199274) (NaIO₄), which cleaves the bond between the two hydroxyl-bearing carbons to form aldehydes or ketones. chemistrysteps.comuobaghdad.edu.iq The oxidation process is often reversible, with the corresponding quinone being reducible back to the catechol. scribd.com

The oxidation can proceed through a one-electron transfer to form a semiquinone radical, which can then be further oxidized to the quinone. wikipedia.orgrsc.org This redox chemistry is pH-dependent, with oxidation being more favorable under alkaline conditions. e-bookshelf.dewikipedia.org The presence of substituents on the aromatic ring can also influence the rate of oxidation. e-bookshelf.de

Table 2: Oxidation of Catechol Moieties

Oxidizing AgentReaction ConditionsMajor ProductReference
Sodium meta-periodate (NaIO₄)Aqueous solution, typically at slightly acidic pH (e.g., pH 5.5).ortho-Biphenylquinone chemistrysteps.comthermofisher.com
Potassium ferricyanide (B76249)Alkaline solution.ortho-Biphenylquinone researchgate.net
Dioxygen (O₂)Alkaline medium (autoxidation).ortho-Biphenylquinone and reactive oxygen species wikipedia.orgrsc.org

Chelation and Complexation with Metal Ions

The catechol group of this compound is an excellent chelating agent for a variety of metal ions. The two adjacent hydroxyl groups can coordinate to a metal center, forming a stable five-membered ring. This property is particularly pronounced for hard metal cations like iron(III) (Fe³⁺). chemistrysteps.comacs.org

Studies on derivatives of this compound have shown that it can form stable tris-complexes with Fe(III). chemistrysteps.com The formation of these complexes is often pH-dependent. chemistrysteps.com The chelation process can influence the redox properties of both the biphenyl diol and the metal ion. chemistrysteps.com For instance, the binding of catechols to Fe(III) is a key aspect of their biological activity and can play a role in mediating oxidative processes. chemistrysteps.com The ability of polyphenols to chelate metal ions can also lead to the formation of larger coordination polymers.

Table 3: Chelation of this compound Derivatives with Metal Ions

Metal IonLigandComplex TypeKey FindingsReference
Fe(III)4'-(amino)[1,1'-biphenyl]-3,4-diolTris-complexForms a near-octahedral complex; binding is pH-dependent. chemistrysteps.com
Gd(III)Tripodal Schiff-base from 3-formyl-4,4'-dihydroxybiphenylMononuclear complexGd(III) is eight-coordinated by the ligand and a water molecule. lew.ro

Electrophilic Aromatic Substitution on the Biphenyl Core

The biphenyl ring system is susceptible to electrophilic aromatic substitution, with the position of substitution being directed by the existing hydroxyl groups. The hydroxyl groups are strongly activating and ortho-, para-directing. In this compound, the catechol-substituted ring is expected to be more activated towards electrophilic attack than the other ring.

Halogenation Reactions

Halogenation, such as chlorination and bromination, can introduce halogen atoms onto the biphenyl core. The regioselectivity of these reactions is influenced by both electronic and steric factors. For biphenyl diols, halogenation typically occurs at positions ortho or para to the hydroxyl groups. google.com

Chlorination can be achieved using reagents like sulfuryl chloride (SO₂Cl₂) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). google.comresearchgate.net The choice of solvent and reaction temperature can be controlled to optimize the yield and selectivity of the desired chlorinated product. vulcanchem.compubcompare.ai For instance, chlorination of biphenyl diols has been reported to yield dichloro derivatives. vulcanchem.compubcompare.ai The use of sulfuryl chloride is a common method for the chlorination of phenols. google.com

Table 4: Representative Halogenation Reactions of Biphenyl Diols

Halogenating AgentCatalyst/SolventSubstrate (Analogue)ProductReference
Sulfuryl chloride (SO₂Cl₂)AlCl₃ / NitrobenzeneBiphenyl diolDichloro-biphenyl diol vulcanchem.compubcompare.ai
Chlorine (Cl₂)CH₂Cl₂1,1'-Bi-2-naphthol (BINOL)Dichloro derivative google.com

Nitration and Sulfonation Studies

Nitration of this compound is expected to occur preferentially on the more activated catechol-containing ring. The nitration of hydroxybiphenyls is typically carried out using a mixture of nitric acid and a solvent like acetic acid. google.com The reaction temperature is a critical parameter to control the extent of nitration and avoid the formation of polynitrated byproducts. google.com For example, the nitration of 4,4'-biphenol with 70% nitric acid in acetic acid has been reported to yield 3,3'-dinitro-4,4'-dihydroxybiphenyl. google.com The nitration of 3-hydroxybiphenyl can lead to a mixture of mono-, di-, and trinitro derivatives, depending on the reaction conditions. uobaghdad.edu.iq

Sulfonation introduces a sulfonic acid (-SO₃H) group onto the aromatic ring. Biphenyl itself undergoes sulfonation, primarily at the para positions. rsc.orggoogle.com The sulfonation of oxy-substituted biphenyls, such as methoxy (B1213986) derivatives, also shows a preference for substitution at the positions activated by the oxygen-containing group. mdpi.com The reaction is typically performed using concentrated sulfuric acid or oleum. google.com The degree of sulfonation can be controlled by adjusting the reaction temperature and the concentration of the sulfonating agent. google.com For this compound, sulfonation would be expected to occur on the activated rings, with the precise location influenced by the directing effects of the hydroxyl groups.

Table 5: Representative Nitration and Sulfonation Reactions of Biphenyl Derivatives

ReactionReagents and ConditionsSubstrate (Analogue)Major Product(s)Reference
NitrationNitric acid (70%), acetic acid.4,4'-Biphenol3,3'-Dinitro-4,4'-dihydroxybiphenyl google.com
NitrationNitric acid, glacial acetic acid.3-HydroxybiphenylMixture of nitro-3-hydroxybiphenyls uobaghdad.edu.iq
SulfonationSulfur trioxide, dichloromethane.BiphenylBiphenyl-4-sulfonic acid, Biphenyl-4,4'-disulfonic acid mdpi.com
SulfonationConcentrated H₂SO₄, 25°C.BiphenylBiphenyl-para-sulfonic acid (>90%) rsc.org

Friedel-Crafts Acylations and Alkylations

Friedel-Crafts reactions are a fundamental class of electrophilic aromatic substitution reactions used to introduce alkyl or acyl groups onto an aromatic ring. nih.govwikipedia.org In the case of this compound, the hydroxyl groups are strong activating groups, directing incoming electrophiles to the ortho and para positions.

Friedel-Crafts Acylation: This reaction typically employs an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.comorganic-chemistry.org The reaction proceeds through the formation of an acylium ion, which then attacks the electron-rich biphenyl core. sigmaaldrich.com Due to the deactivating nature of the resulting ketone product, multiple acylations are generally avoided. organic-chemistry.orgnrochemistry.com The regioselectivity is influenced by both the electronic effects of the hydroxyl groups and steric hindrance.

Friedel-Crafts Alkylation: Alkylation of this compound can be achieved using alkyl halides, alkenes, or alcohols with a Lewis acid or Brønsted acid catalyst. wikipedia.orgcerritos.edu Unlike acylation, the alkylated product is more nucleophilic than the starting material, which can lead to overalkylation. nrochemistry.comcerritos.edu Carbocation rearrangements are a common challenge in Friedel-Crafts alkylations, potentially leading to a mixture of products. cerritos.edulumenlearning.com However, using sterically bulky alkylating agents or specific catalysts can improve selectivity. cerritos.edu For instance, the synthesis of 2,2',3,3',5,5'-hexamethyl-[1,1'-biphenyl]-4,4'-diol (B24678) involves the alkylation of 2,3,5-trimethylphenol, a related phenolic compound.

Table 1: Overview of Friedel-Crafts Reactions on Biphenyl Scaffolds
Reaction TypeTypical ReagentsCatalystKey FeaturesPotential Issues
AcylationAcyl chlorides, AnhydridesAlCl₃, FeCl₃Forms monoacylated products; product is deactivated. organic-chemistry.orgnrochemistry.comRequires stoichiometric amounts of catalyst. wikipedia.org
AlkylationAlkyl halides, Alkenes, AlcoholsLewis acids (AlCl₃), Solid acids (Zeolites)Product is more reactive than starting material. nrochemistry.comcerritos.eduOveralkylation, Carbocation rearrangements. cerritos.edulumenlearning.com

Nucleophilic Aromatic Substitution Strategies

While the electron-rich nature of the biphenyldiol system favors electrophilic substitution, nucleophilic aromatic substitution (SNA) can be achieved on derivatives of this compound. This typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a suitable leaving group, such as a halogen. libretexts.org

The mechanism generally proceeds via an addition-elimination pathway, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org The hydroxyl groups of the biphenyldiol can be converted into better leaving groups, such as triflates, or the aromatic rings can be substituted with halogens to facilitate these reactions. For example, in the synthesis of biphenyl phosphine ligands, a fluorine atom on a biphenyl ring is displaced by a phosphide (B1233454) nucleophile. liv.ac.uk The reactivity of halogens in SNAr reactions often follows the trend F > Cl > Br > I, as the highly electronegative fluorine atom makes the attached carbon more electrophilic. organicchemistrytutor.com

Research has demonstrated the nucleophilic substitution of a fluorine atom in 2'-bromo-2-fluoro-5-nitro-1,1'-biphenyl by a pyrrolidine (B122466) derivative, highlighting the feasibility of such transformations on functionalized biphenyl systems. nih.govrsc.org

Palladium-Catalyzed Cross-Coupling Reactions of this compound Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Derivatives of this compound, such as halides or triflates, are excellent substrates for these transformations.

The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds by reacting an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium complex. jyu.filibretexts.org To utilize this compound in this reaction, its hydroxyl groups are typically converted into triflate groups (-OTf), which are effective leaving groups. Alternatively, the biphenyl scaffold can be halogenated.

The general catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the aryl halide/triflate, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The choice of ligands, base, and solvent is crucial for the reaction's success. rsc.orglibretexts.org This reaction is noted for its tolerance of a wide range of functional groups and its use of generally non-toxic and stable boron reagents. jyu.fi

Table 2: Key Components in Suzuki-Miyaura Coupling
ComponentExamplesFunction
Palladium CatalystPd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃Facilitates the cross-coupling cycle. libretexts.org
LigandTriphenylphosphine (PPh₃), SPhos, XPhosStabilizes the palladium center and influences reactivity. rsc.org
Organoboron ReagentArylboronic acids (ArB(OH)₂), Pinacol (B44631) esters (ArB(pin))Provides the carbon nucleophile for transmetalation. jyu.fi
BaseK₂CO₃, K₃PO₄, Cs₂CO₃Activates the organoboron species for transmetalation. rsc.org
Aryl ElectrophileAryl halides (I, Br, Cl), Aryl triflates (OTf)Undergoes oxidative addition to the Pd(0) catalyst. libretexts.org

Heck Reaction: The Heck reaction couples an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. Derivatives of this compound, such as the corresponding halides or triflates, could be coupled with various alkenes to introduce vinyl groups or extend conjugation.

Sonogashira Reaction: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide/triflate. wikipedia.org It is co-catalyzed by palladium and copper complexes and is conducted under mild conditions. wikipedia.org Biphenyldiol derivatives can be functionalized with alkyne moieties using this method, which is valuable for synthesizing complex molecules, including pharmaceuticals and organic materials. wikipedia.orgresearchgate.net The reactivity of the halide in Sonogashira coupling generally follows the order I > Br > Cl. wikipedia.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. organic-chemistry.orguwindsor.canumberanalytics.com It involves the reaction of an aryl halide or triflate with a primary or secondary amine in the presence of a palladium catalyst, a suitable ligand, and a base. uwindsor.canumberanalytics.com

This reaction allows for the direct introduction of amino groups onto the biphenyl scaffold of this compound derivatives. The choice of ligand (often bulky, electron-rich phosphines) and base (commonly sodium tert-butoxide or cesium carbonate) is critical for achieving high yields and broad substrate scope. uwindsor.ca The reaction is widely used in medicinal chemistry and materials science for synthesizing arylamines. numberanalytics.com

Heck and Sonogashira Reactions

Rearrangement Reactions Involving the Biphenyldiol Scaffold

Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer. wiley-vch.de While specific rearrangement reactions extensively documented for this compound are not prevalent in the searched literature, related scaffolds can undergo such transformations.

One relevant type of rearrangement is the Fries rearrangement, where an aryl ester is converted to a hydroxy aryl ketone in the presence of a Lewis acid. testbook.com If this compound were acylated to form an ester, it could potentially undergo a Fries rearrangement to introduce an acyl group onto one of the aromatic rings, ortho or para to a hydroxyl group. testbook.com

Another class of rearrangements involves carbocation intermediates, which are common in reactions like the pinacol rearrangement of 1,2-diols. lumenlearning.comlibretexts.org Although this compound is not a 1,2-diol, reactions of its derivatives that generate carbocations could potentially lead to skeletal rearrangements, such as hydride or alkyl shifts, to form more stable carbocationic intermediates. lumenlearning.com

Applications in Advanced Materials Science and Catalysis

Polymer Chemistry and Material Engineering

The unique arrangement of the hydroxyl groups on the biphenyl (B1667301) structure makes [1,1'-Biphenyl]-3,4'-diol a valuable component in polymer science. The asymmetry of the molecule, with hydroxyl groups at the 3 and 4' positions, disrupts the packing of polymer chains, which can lead to materials with increased solubility and amorphous character, facilitating their processing.

This compound as a Monomer for Polycondensation

This compound functions as a difunctional monomer in polycondensation reactions, a process where monomers join together with the loss of a small molecule, such as water. taylorandfrancis.com The two hydroxyl groups can react with various co-monomers, such as aromatic diacids or their derivatives, to form high-molecular-weight polymers like polyesters and polyethers. taylorandfrancis.comresearchgate.net The non-coplanar twist between the two phenyl rings of the biphenyl unit is a key structural feature. This twist creates a kinked, three-dimensional polymer backbone, which hinders close chain packing and often results in polymers with good solubility in organic solvents, a desirable trait for solution-based processing techniques like film casting. researchgate.net

Synthesis of High-Performance Polymers and Resins

The incorporation of the rigid and thermally stable biphenyl unit from this compound into a polymer backbone is a well-established strategy for creating high-performance polymers. These materials are sought after for applications that demand high thermal stability, excellent mechanical properties, and chemical resistance. acs.orggoogle.com

Poly(aryl ether)s, for example, synthesized through nucleophilic aromatic substitution polycondensation of this compound with activated dihalides (like 4,4'-difluorobenzophenone), exhibit high glass transition temperatures (Tg) and thermal stability. researchgate.netacs.org The resulting polymers combine the rigidity of the biphenyl segment with the relative flexibility and chemical stability of the ether linkages. This combination of properties makes them suitable for use as engineering thermoplastics and as matrix resins for advanced composites. psu.edu Similarly, its use in creating poly(aryl ether sulfone)s and other ketone-containing polymers leads to materials with exceptional thermal and oxidative stability. kpi.uavt.edu

Table 1: Illustrative Properties of High-Performance Polymers Derived from Biphenol Monomers Properties can vary based on the specific biphenol isomer, co-monomers, and polymerization conditions.

Polymer ClassExample Co-monomerTypical Glass Transition Temp. (Tg)Key Characteristics
Poly(aryl ether ketone)4,4'-Difluorobenzophenone160 - 200°CHigh thermal stability, mechanical strength, chemical resistance. acs.org
Poly(aryl ether sulfone)Bis(4-chlorophenyl) sulfone200 - 260°CExcellent thermal and oxidative stability, good film-forming properties. kpi.uavt.edu
Polyester (B1180765)Biphenyl-4,4'-dicarboxylic acid220 - 270°CHigh melting points, good mechanical properties. researchgate.net
PolycarbonatePhosgene130 - 160°CAmorphous character, good optical transparency, toughness. acs.org

Cross-Linking Agents in Polymer Matrices

The two hydroxyl groups of this compound allow it to function as a cross-linking or curing agent. In this role, it reacts with functional groups on polymer chains to form a three-dimensional network. This cross-linked structure enhances the rigidity, dimensional stability, and solvent resistance of the material. For instance, derivatives like 3,3',5,5'-Tetrakis(methoxymethyl)-[1,1'-biphenyl]-4,4'-diol are specifically designed as cross-linkers for resins. honshuchemical.co.jp Similarly, other biphenyl compounds with reactive terminal groups, such as 4,4'-bis(chloromethyl)-1,1'-biphenyl, are used as cross-linking agents in the production of polymers and resins, notably in epoxy formulations to improve their mechanical and thermal properties. guidechem.com

Polymeric Scaffolds for Controlled Release Systems

Polymeric scaffolds are three-dimensional porous structures that can serve as carriers for the controlled delivery of therapeutic agents. nih.govnih.gov The properties of polymers derived from this compound make them candidates for such applications. The inherent hydrophobicity of the biphenyl core can be balanced by other components in the polymer chain to control the scaffold's interaction with aqueous environments and the release rate of encapsulated drugs. kinampark.com By engineering the polymer architecture, for example, by creating block copolymers, it is possible to design scaffolds that respond to specific physiological triggers like pH or temperature. canceropole-est.orgmdpi.com The scaffold can provide physical support for tissue regeneration while simultaneously releasing drugs or growth factors in a sustained manner. nih.govnih.gov

Catalysis and Ligand Design

The rigid biphenyl framework is a foundational structure in the design of ligands for homogeneous catalysis, where the catalyst is in the same phase as the reactants.

This compound as a Ligand in Homogeneous Catalysis

While this compound itself is not typically a direct ligand, it serves as an essential precursor for synthesizing more complex and highly effective ligands. mdpi.comchemrxiv.org The hydroxyl groups are convenient points for chemical modification, allowing for the attachment of coordinating groups like phosphines or amines. researchgate.net These modified biphenyl ligands, known as P,N-ligands when containing both phosphorus and nitrogen, are crucial in many transition-metal-catalyzed reactions. researchgate.net

The true power of the biphenyl scaffold lies in the phenomenon of atropisomerism, where restricted rotation around the single bond connecting the phenyl rings can lead to stable, chiral molecules. This chirality is fundamental to asymmetric catalysis, which aims to produce one specific enantiomer (a non-superimposable mirror image) of a product. Ligands derived from chiral biphenols create a specific three-dimensional environment around a metal center (e.g., rhodium, palladium, gold), which directs the stereochemical outcome of the reaction. mdpi.comnih.gov The development of diverse, structurally adjustable chiral biphenyl ligands is a continuous effort to find optimal catalysts for specific chemical transformations. chemrxiv.orguni-freiburg.de

Chiral Ligands Derived from Biphenyldiols for Asymmetric Catalysis

The development of effective and practical chiral ligands is a central theme in asymmetric synthesis. chemrxiv.org Axially chiral ligands, in particular, have seen widespread application, with structures based on [1,1'-naphenyl]-2,2'-diol (BINOL) and 1,1'-spirobiindane-7,7'-diol (SPINOL) being prominent examples. chemrxiv.orgnih.govresearchgate.net These biaryldiol frameworks are valued for their ability to create a well-defined chiral environment around a metal center, enabling high levels of enantioselectivity in catalytic reactions. chemrxiv.org

While research has heavily focused on C2-symmetric diols like the 2,2'- and 4,4'-isomers, the principles extend to asymmetrically substituted biphenyls. The catalytic performance is known to be highly dependent on the steric, electronic, and geometric properties of the ligand. chemrxiv.org Adjustments to substituent groups at the 3, 3', 5, 5', 6, and 6'-positions can significantly enhance the efficiency of ligands and catalysts in asymmetric synthesis. chemrxiv.org For instance, biphenyldiol-based ligands have been successfully used in reactions such as the enantioselective addition of diethylzinc (B1219324) to aldehydes and palladium-catalyzed asymmetric cycloadditions. nih.govchemrxiv.org Although direct and extensive research on this compound as a chiral ligand is not as prevalent as for its symmetric counterparts, its asymmetric nature presents a unique scaffold for designing novel ligands where tuning the electronic and steric environment is critical.

Supported Catalysts Utilizing Biphenyldiol Structures

Immobilizing homogeneous catalysts onto solid supports is a critical strategy for improving their recyclability and practicality, bridging the gap between homogeneous and heterogeneous catalysis. Biphenyl structures have been utilized as linkers for anchoring metal complexes to polymer supports. For example, polymer-bound biphenyl groups have been used to immobilize molybdenum and tungsten carbonyls for use in metathesis reactions. acs.org

In a more advanced application, a derivative of biphenyl, 3-ethenyl-2-(1-methylethoxy)-1,1'-biphenyl, was synthesized to prepare a supported Hoveyda-Grubbs type ruthenium metathesis catalyst. acs.org This approach demonstrates how the biphenyl framework can be functionalized to act as a robust backbone for catalyst immobilization. The biphenyl unit provides a rigid and stable connection between the active catalytic center and the polymer support, such as polystyrene or specialized resins like Tentagel. acs.org While specific examples detailing the use of the this compound moiety for this purpose are not widely documented, its diol functionality offers clear handles for covalent attachment to a support material, suggesting its potential in the development of novel supported catalyst systems.

Redox Catalysis Involving Catechol Functionality

The this compound molecule contains a 4-substituted catechol moiety (1,2-dihydroxybenzene). Catechols and their derivatives are well-known for their redox activity and are central to a variety of chemical and biological electron transfer processes. mdpi.com This functionality allows the biphenyldiol to participate in redox catalysis, where it can be reversibly oxidized to the corresponding o-quinone.

This electrochemical switching behavior is the basis for its potential use in redox-active molecular switches. researchgate.net The oxidation of the catechol group can be triggered by an electrochemical potential, leading to a significant change in the electronic structure of the molecule. researchgate.net Research on polyfunctional sterically hindered catechols has shown their ability to form stable complexes with metals, where the ligand actively participates in electron transfer processes. mdpi.com The oxidation of catechol itself has been studied, revealing pathways that can lead to the formation of products like cis,cis-muconic acid through cleavage of the aromatic ring. acs.org This inherent redox activity of the catechol unit within this compound makes it a candidate for applications in designing redox catalysts and responsive materials.

Photosensitive Materials and Imaging Technologies

Biphenyl derivatives are utilized in the formulation of photosensitive materials, which are compounds that undergo a physical or chemical change upon exposure to light. honshuchemical.co.jp These materials are fundamental to imaging and microfabrication technologies.

Role in Photoredox Processes

Photoredox catalysis has emerged as a powerful tool in modern synthetic chemistry, using visible light to drive chemical reactions under mild conditions. nih.gov The biphenyl core is a common structural motif in molecules used as substrates in such processes. For example, N-benzylidene-[1,1'-biphenyl]-2-amines have been used as substrates in the photocatalytic synthesis of vicinal diamines, where an iridium-based photosensitizer generates key radical intermediates under blue light irradiation. beilstein-journals.org In other work, 4-vinyl-1,1'-biphenyl served as a model substrate for exploring regioselectivity in the difunctionalization of alkenes mediated by red-light photoredox catalysis. nih.gov These studies highlight that the biphenyl framework is compatible with and can be a key component of molecules involved in complex photoredox-mediated transformations.

Application in Silver Halide Photography Processes

Traditional photography relies on the light sensitivity of silver halide crystals embedded in an emulsion. opsweb.org When exposed to light, a latent image is formed as a tiny number of silver halide crystals are reduced to metallic silver. opsweb.orgradlabstudio.com The development process chemically amplifies this latent image by reducing all the silver halide in the exposed grains to visible metallic silver. radlabstudio.com

Electronic and Optoelectronic Materials

Biphenyl-based structures are of significant interest in the field of organic electronics due to their rigid, conjugated frameworks which facilitate charge transport. Derivatives of biphenyldiols are used as building blocks for a range of electronic and optoelectronic materials, including photoresists and components for Organic Light-Emitting Diodes (OLEDs). honshuchemical.co.jpcatsyn.com

For instance, 9,9'-(3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)bis(9H-carbazole), a derivative of 4,4'-biphenyldiol, is employed as a host material in OLEDs. evitachem.com In these devices, the biphenyl core contributes to the material's charge transport properties and stability. evitachem.com The general strategy in designing materials for organic electronics is to create morphologically stable materials while preserving their essential electronic properties. acs.org The "spiro" concept, which links two π-conjugated systems through a central sp³-hybridized carbon, often incorporates fluorene (B118485) or biphenyl units to achieve this stability. acs.org While applications of the 4,4'-diol isomer are more commonly cited, the fundamental electronic properties of the biphenyl scaffold suggest that the 3,4'-diol isomer could also serve as a valuable component or precursor in the synthesis of novel organic semiconductors, emitters, or host materials for optoelectronic devices.

Organic Light-Emitting Diode (OLED) Components

The biphenyl scaffold is a fundamental component in many materials used for organic light-emitting diodes (OLEDs). rsc.org These derivatives are integral to producing the fluorescent layers within OLED devices. rsc.org While this compound itself is not typically used as a final component, its structure is a precursor to more complex molecules that function as host materials or charge-transporting layers. The diol groups can be functionalized, for example, through etherification or other coupling reactions to attach charge-transporting moieties like carbazoles or triazoles.

Research has shown that biphenyl-based molecules are excellent candidates for host materials in phosphorescent OLEDs (PhOLEDs). A good host material must have a high triplet energy to effectively confine the excitons on the guest emitter, as well as balanced charge-transporting properties. For instance, derivatives such as 4,4′-bis(carbazole)-1,1′-biphenyl (CBP) are classic host materials in OLEDs. researchgate.net

Another example is 2,2′-bis(4,5-diphenyl-(1,2,4)-triazol-3-yl)biphenyl (BTBP), a compound that conjugates electron-transporting triazole units onto a hole-transporting biphenyl core. nih.gov This design results in a bipolar host material with a wide energy bandgap, making it a suitable universal host for various emitters, particularly for high-efficiency blue phosphorescent OLEDs. nih.gov An OLED using BTBP as the host for a sky-blue phosphorescent dopant achieved a maximum external quantum efficiency (EQE) of 30.2% and a power efficiency of 62.8 lm/W. nih.gov Similarly, 9,9'-(3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)bis(9H-carbazole) is another biphenyl derivative that functions as a host material where excitons, formed by the recombination of electrons and holes, can be efficiently transferred to luminescent dopants. evitachem.com

The table below summarizes representative biphenyl derivatives used in OLEDs, highlighting their function and performance.

Compound NameAcronymRole in OLEDKey Performance Metrics
N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamineNPBHole-Transport Layer (HTL)High hole mobility, Glass Transition Temp. (Tg) of 95 °C enhancing device longevity. ossila.com
4,4′-Bis(N-carbazolyl)-1,1′-biphenylCBPHost Material for Phosphorescent EmittersReference host with a LUMO energy of –2.7 eV. scirp.org
2,2′-Bis(4,5-diphenyl-4H-1,2,4-triazol-3-yl)biphenylBTBPBipolar Host for Blue Phosphorescent EmittersMax. EQE: 30.2%; Max. Power Efficiency: 62.8 lm/W. nih.gov
9,9'-(3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)bis(9H-carbazole)-Host MaterialFacilitates energy transfer from excitons to luminescent dopants. evitachem.com

Semiconducting Polymers and Conductive Materials

The development of semiconducting polymers is crucial for next-generation flexible and printable electronics. The properties of these polymers are highly dependent on the structure of their monomeric units. sigmaaldrich.com An ideal monomer should provide rigidity and enable extended π-conjugation along the polymer backbone, which is essential for efficient charge transport. sigmaaldrich.com

This compound is a promising candidate as a monomer for synthesizing semiconducting polymers. Its rigid biphenyl core can form the backbone of a conjugated polymer, while the diol functional groups at the 3 and 4' positions provide reactive sites for polymerization reactions, such as polycondensation, to form aromatic polyesters or polyethers.

Research into aromatic polymers has demonstrated that incorporating biphenyl units into the polymer backbone leads to materials with high thermal stability and desirable mechanical properties. digitellinc.com For example, a nematic fully aromatic polyester based on biphenyl 3,4′-dicarboxylic acid, a derivative of the diol, has been synthesized. rsc.org This polymer, poly(p-phenylene 3,4′-bibenzoate), exhibited liquid crystalline behavior, which is advantageous for creating highly ordered, thin films required for efficient field-effect transistors. rsc.org The polymer showed high thermal stability, with weight loss beginning around 480 °C, and could be processed from a melt phase. rsc.org

The class of conductive polymers known as poly(3,4-ethylenedioxythiophene) (PEDOT) and its derivatives are among the most successful, valued for their high conductivity, stability, and transparency. frontiersin.orgmdpi.com The synthesis of functionalized PEDOT derivatives often involves the reaction of a diol with a thiophene (B33073) precursor. mdpi.com This suggests a potential pathway where a biphenyl diol like this compound could be incorporated into a thiophene-based polymer structure to tune its electronic and physical properties, combining the conductivity of the polythiophene chain with the rigidity and thermal stability of the biphenyl unit.

The table below outlines the properties of polymers synthesized from biphenyl-based monomers, illustrating the potential of this compound as a building block.

Polymer TypeMonomer(s)Key PropertiesPotential Application
Aromatic PolyesterBiphenyl 3,4′-dicarboxylic acid, HydroquinoneNematic liquid crystalline, High thermal stability (Td ~480 °C), Melt processable. rsc.orgOrganic Field-Effect Transistors
Bio-based Aromatic PolyestersDivanillic acid (a biphenyl derivative), Alkane diolsAmorphous, High thermal stability (Td ~380 °C), Tunable glass transition temp. (19-89 °C). digitellinc.comBio-based plastics
Generic Polyether/PolyesterThis compoundPredicted: High rigidity, thermal stability, potential for π-conjugation.Organic Semiconductors

Theoretical and Computational Chemistry of 1,1 Biphenyl 3,4 Diol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules at the electronic level. For [1,1'-Biphenyl]-3,4'-diol, these calculations can illuminate its electronic structure, predict its spectroscopic signatures, and elucidate potential chemical reaction pathways.

The electronic structure of this compound is fundamentally governed by the interplay between its two aromatic rings and the influence of the asymmetrically placed hydroxyl (-OH) substituents. The -OH groups are strong π-donors, which significantly alters the electron distribution across the biphenyl (B1667301) system compared to the unsubstituted parent molecule.

DFT calculations, often using hybrid functionals like B3LYP, can precisely model this electronic environment. The presence of a hydroxyl group at the 3-position (meta) on one ring and the 4'-position (para) on the other leads to a non-uniform distribution of electron density. This asymmetry results in a significant permanent dipole moment, a property that can be accurately quantified through computation.

The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the molecule's reactivity and electronic transitions. mdpi.com For this compound, the HOMO is expected to have significant contributions from the electron-rich phenyl rings, particularly near the oxygen atoms of the hydroxyl groups. The LUMO is likely distributed across the π-system of both rings. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical stability and the energy required for electronic excitation. mdpi.comacs.org

Table 1: Predicted Electronic Properties of this compound Note: These values are illustrative and based on trends observed in computational studies of similar hydroxylated biphenyls. Actual values would require specific DFT calculations.

PropertyPredicted Value/DescriptionSignificance
HOMO Energy~ -5.5 to -6.0 eVIndicates the ability to donate electrons (nucleophilicity).
LUMO Energy~ -1.0 to -1.5 eVIndicates the ability to accept electrons (electrophilicity).
HOMO-LUMO Gap (ΔE)~ 4.0 to 5.0 eVRelates to chemical reactivity and kinetic stability. mdpi.com
Dipole Moment (μ)Significant, non-zeroArises from asymmetric -OH substitution; influences solubility and intermolecular interactions.
Total EnergyDependent on the number, not just the position, of subgroups. A measure of the molecule's overall stability.

Quantum chemical calculations are instrumental in predicting and interpreting the spectroscopic data for molecules like this compound. By computing the harmonic vibrational frequencies and nuclear magnetic shieldings, it is possible to generate theoretical Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra that can be compared with experimental results to confirm the molecular structure.

Predicted IR Spectrum: The IR spectrum is determined by the molecule's vibrational modes. For this compound, key predicted absorption bands would include:

O-H Stretching: A strong, broad band characteristic of the hydroxyl groups.

C-O Stretching: Bands associated with the stretching of the carbon-oxygen bonds of the phenol (B47542) groups.

Aromatic C-H Stretching: Signals corresponding to the stretching of C-H bonds on the phenyl rings.

Aromatic C=C Bending: Vibrations within the aromatic rings. Studies on similar molecules show that hydroxylated biphenyls have vibrational frequencies that are characteristically different from other substituted biphenyls, such as methylated versions.

Predicted NMR Spectrum: The asymmetry of this compound means that each hydrogen and carbon atom in the molecule has a unique chemical environment. Therefore, its ¹H and ¹³C NMR spectra are expected to be complex, with distinct signals for each nucleus. Computational methods can predict the chemical shifts (δ) for each atom, providing a theoretical fingerprint of the molecule. The electron-donating hydroxyl groups would generally cause an upfield shift (lower δ values) for the protons and carbons on the rings to which they are attached. cnr.itmdpi.com

Table 2: Predicted Spectroscopic Data for this compound Note: These are hypothetical ranges based on general principles. Specific software is used for precise predictions.

Spectroscopy TypePredicted FeatureApproximate Range
FT-IRO-H Stretch3200-3600 cm⁻¹ (broad)
Aromatic C-H Stretch3000-3100 cm⁻¹
C-O Stretch1200-1300 cm⁻¹
¹H NMRAr-OH Protonsδ 5.0-8.0 ppm
Ar-H Protonsδ 6.5-7.5 ppm
¹³C NMRAr-C-OH Carbonsδ 150-160 ppm
Ar-C Carbonsδ 110-140 ppm

Theoretical calculations are invaluable for exploring the potential reactivity of this compound. By mapping the potential energy surface for a given reaction, chemists can identify transition states, intermediates, and activation energies, thereby elucidating the most probable reaction mechanism. uhmreactiondynamics.orgresearchgate.net

For this compound, several reaction types could be investigated computationally:

Electrophilic Aromatic Substitution: The hydroxyl groups are activating and ortho, para-directing. Computational analysis of the molecule's electrostatic potential or Fukui functions can predict which positions on the aromatic rings are most susceptible to electrophilic attack.

Oxidation: The phenol moieties can be oxidized. Quantum chemical calculations can model the formation of phenoxy radicals and subsequent coupling reactions or further oxidation to form quinone-type structures.

Coupling Reactions: While often used for synthesis, the mechanisms of reactions like Suzuki-Miyaura coupling to form the biphenyl backbone can be studied in detail using computational methods to understand the role of catalysts and intermediates. uhmreactiondynamics.org

Spectroscopic Property Predictions

Molecular Dynamics Simulations

While quantum mechanics provides a static, time-independent picture, molecular dynamics (MD) simulations allow for the study of the time-dependent behavior of molecules. MD is particularly useful for analyzing the conformational flexibility and intermolecular interactions of this compound.

A defining structural feature of biphenyls is the rotation around the central C-C single bond, which is described by the torsional (dihedral) angle. The molecule's conformation is a delicate balance between two opposing effects:

π-Conjugation: Favors a planar conformation (dihedral angle of 0° or 180°) to maximize overlap between the π-orbitals of the two rings.

Steric Hindrance: Favors a twisted conformation to minimize repulsion between the atoms at the ortho positions of the two rings. ic.ac.uknih.gov

For this compound, the ortho positions are occupied by hydrogen atoms, resulting in moderate steric hindrance. MD simulations can map the potential energy as a function of the dihedral angle, revealing the energy barriers between different conformations. ic.ac.uk The most stable conformation is expected to be a twisted (staggered) structure, with the planar and perpendicular conformations representing energy maxima (transition states). ic.ac.uknih.gov The asymmetric substitution is not expected to dramatically alter the fundamental shape of this rotational profile but may introduce subtle preferences.

Table 3: Predicted Conformational Analysis of this compound Note: Energies are relative and illustrative, based on general biphenyl conformational studies.

ConformationDihedral Angle (τ)Predicted Relative EnergyKey Feature
Planar (Eclipsed)HighMaximum π-conjugation, high steric repulsion.
Twisted (Staggered/Gauche)~45°Low (Minimum)Optimal balance of conjugation and steric effects. ic.ac.uk
Perpendicular90°HighMinimum steric repulsion, no π-conjugation.

The behavior of this compound in a condensed phase (liquid or solid) is dictated by its intermolecular interactions. The two hydroxyl groups are the most significant feature, capable of acting as both hydrogen bond donors and acceptors. These strong, directional hydrogen bonds, combined with weaker π-π stacking interactions between the aromatic rings and general van der Waals forces, can lead to the formation of ordered supramolecular structures.

Molecular dynamics simulations are the primary tool for studying these phenomena. researchgate.netaip.org By simulating a system containing many molecules of this compound, researchers can observe how they arrange themselves over time. Such simulations can predict:

Hydrogen Bonding Networks: The specific patterns of hydrogen bonds that form, such as chains or sheets.

Stacking Arrangements: How the biphenyl cores stack on top of one another.

Self-Assembly: The spontaneous formation of larger, ordered structures, potentially including liquid crystalline phases or self-assembled monolayers on surfaces. researchgate.netunibas.ch

The asymmetry of the molecule could introduce additional complexity and specificity into the self-assembly process, possibly leading to the formation of chiral aggregates from an achiral molecule. nih.gov

Ligand-Receptor Interaction Modeling (e.g., Dopamine (B1211576) D2 Receptor Ligands)

The dopamine D2 receptor (D2R) is a crucial G protein-coupled receptor (GPCR) and a primary target for antipsychotic medications. nih.govmdpi.com Computational modeling is essential for understanding the complex interactions between ligands and the D2R, paving the way for the rational design of new therapeutics. nih.gov While specific ligand-receptor interaction models for this compound are not extensively detailed in available research, the principles of modeling its derivatives and similar compounds as D2R ligands are well-established.

Homology modeling and molecular dynamics (MD) simulations are used to create and refine 3D structures of the D2 receptor, often in a simulated membrane environment. plos.org These models provide a platform for molecular docking studies, which predict the preferred binding orientation and affinity of a ligand to the receptor's binding site. plos.orgmdpi.com For instance, modeling has been used to differentiate the binding of selective ligands between the highly homologous D2 and D3 receptors. plos.org

The interaction between a ligand and the D2R is governed by a network of interactions within the binding pocket. Key interactions often involve:

Aromatic Microdomain: Residues in transmembrane helices (TMs) 2, 3, and 7 form a hydrophobic region that interacts with the ligand. mdpi.com

Serine Microdomain: Hydrogen bonds, particularly with serine residues, are crucial for anchoring the ligand. mdpi.com

Allosteric Pockets: Some ligands, potentially including biphenyl structures, may be "bitopic," interacting with both the primary (orthosteric) binding site and a secondary, allosteric pocket. nih.govmdpi.com This can influence the ligand's kinetic properties and functional effects. nih.gov

Computational studies on various D2R antagonists have produced robust 3D-Quantitative Structure-Activity Relationship (3D-QSAR) models, such as Comparative Molecular Field Analysis (CoMFA). mdpi.com These models correlate the 3D steric and electrostatic properties of ligands with their biological activity, providing maps that highlight regions where molecular modifications would be favorable or unfavorable for receptor binding. mdpi.com Such models are critical for predicting the potential activity of novel D2R antagonists, including hypothetical derivatives of this compound. mdpi.com

Table 1: Key Residues in Dopamine D2 Receptor Involved in Ligand Interaction This table is a representative summary based on general findings in D2R modeling, not specific to this compound.

Interaction Type Key Residues/Regions Role in Binding Supporting Reference(s)
Orthosteric Binding Aspartic Acid (e.g., 3.32Asp) Forms a crucial salt bridge with protonated amine groups on ligands. mdpi.com
Hydrophobic/Aromatic TM2, TM3, TM7 Engages in hydrophobic and aromatic stacking interactions. mdpi.com
Hydrogen Bonding Serine Microdomain (e.g., 5.42Ser, 5.43Ser) Acts as hydrogen bond donors/acceptors to anchor ligands. mdpi.com
Secondary Pocket V91, L94, E95 Forms an allosteric or secondary binding pocket that can confer selectivity and unique kinetic properties. nih.gov

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and properties of molecules. banglajol.inforesearchgate.net It is widely applied to study compounds like this compound and its derivatives, offering deep insights into their reactivity and spectroscopic characteristics. banglajol.infobiointerfaceresearch.com

Investigation of Reaction Pathways and Transition States

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing researchers to identify stable intermediates, transition states, and determine activation energy barriers. This provides a detailed, mechanistic understanding of how reactions proceed.

A notable application is the study of metal-ligand complex formation. For example, DFT has been used to investigate the molecular properties of a tris-(4´-(amino)(1,1´-biphenyl)-3,4-diol)-Fe(III) complex. banglajol.inforesearchgate.net In such studies, DFT can elucidate the mechanism of interactions between the Fe(III) ion and the catechol-like structure of the biphenyldiol derivative. banglajol.info The calculations can determine binding energies and optimized geometries, which are crucial for understanding the cross-linking mechanisms mediated by the metal ion. banglajol.info

Prediction of Spectroscopic Signatures

A significant application of DFT is the prediction of various spectroscopic signatures, including infrared (IR), nuclear magnetic resonance (NMR), and UV-visible spectra. clinicsearchonline.orgnih.gov By calculating these properties for a proposed molecular structure, researchers can compare the theoretical spectra with experimental data to confirm the identity and purity of a synthesized compound. clinicsearchonline.org

In the study of the tris-(4´-(amino)(1,1´-biphenyl)-3,4-diol)-Fe(III) complex, DFT calculations at the 6-311G(d,p) level were used to predict its spectroscopic properties. banglajol.inforesearchgate.net The calculated IR stretching bands helped explain that strong IR intensities were due to significant charge polarization within the molecule. banglajol.info Furthermore, the calculated electronic band gap of 2.45 eV was found to be within the expected range for such transition metal complexes. banglajol.inforesearchgate.net The structural parameters obtained from DFT calculations, such as bond lengths and angles, showed good agreement with available crystallographic data. banglajol.info

This integrated computational and experimental approach enhances the accuracy of spectral assignments. clinicsearchonline.orgnih.gov Theoretical calculations can resolve ambiguities in experimental data and provide a robust foundation for understanding the relationship between a molecule's structure and its spectroscopic output. clinicsearchonline.org

Table 2: Example of DFT-Calculated Properties for a Biphenyldiol Derivative Complex Data is for the tris-(4´-(amino)(1,1´-biphenyl)-3,4-diol)-Fe(III) complex.

Property Calculated Value Significance Reference
Metal-Ligand Binding Energy 513.54 kcal mol⁻¹ Indicates the strength of the interaction between the Fe(III) ion and the biphenyldiol ligands, crucial for understanding complex stability. banglajol.inforesearchgate.net
Electronic Band Gap 2.45 eV Characterizes the electronic properties of the complex and falls within the typical range for such materials. banglajol.inforesearchgate.net
O-Fe-O Angles Near Octahedral Confirms the coordination geometry around the central iron ion, which is in good agreement with experimental X-ray data. banglajol.info

Machine Learning and Chemoinformatics for Biphenyldiol Discovery

The explosion of chemical "big data" from high-throughput screening and combinatorial synthesis has made machine learning (ML) an indispensable tool in chemoinformatics and drug discovery. nih.govresearchgate.netnih.gov Chemoinformatics focuses on extracting and processing meaningful information from chemical structures, and ML models are increasingly used to predict the properties and activities of novel compounds, including potential biphenyldiol derivatives. nih.govmdpi.com

The process begins with representing molecules in a machine-readable format. Chemical structures are converted into a variety of numerical descriptors or "fingerprints" that encode topological, geometrical, and physicochemical properties. nih.govmdpi.com These descriptors serve as the input for ML algorithms.

Several ML techniques are applied in the discovery pipeline:

Quantitative Structure-Activity Relationship (QSAR): QSAR models are a cornerstone of chemoinformatics, establishing a mathematical relationship between the chemical structure (represented by descriptors) and a specific biological activity or property. nih.govnih.gov Modern ML methods like Random Forest, Support Vector Machines (SVM), and Artificial Neural Networks are used to build highly predictive QSAR models. nih.govresearchgate.net For biphenyldiols, a QSAR model could be trained on a dataset of known compounds to predict properties like antioxidant capacity or receptor binding affinity for new, unsynthesized derivatives.

Virtual Screening: ML-based models can rapidly screen vast virtual libraries of compounds to identify those with a high probability of being active. researchgate.net This significantly reduces the time and cost associated with experimental screening. A model trained to recognize features of successful biphenyldiol-based enzyme inhibitors could be used to screen millions of virtual biphenyl structures to prioritize a smaller, more promising set for synthesis and testing.

De Novo Design: More advanced deep learning models, such as generative adversarial networks (GANs) or recurrent neural networks (RNNs), can be used for de novo drug design. These models learn the underlying rules of chemical structure and stability from large datasets and can then generate entirely new molecular structures that are optimized for a desired activity profile. This approach could be used to design novel biphenyldiol scaffolds with enhanced properties.

The integration of ML and chemoinformatics provides a powerful, data-driven approach to accelerate the discovery of new functional molecules. researchgate.net By learning from existing chemical data, these methods can guide medicinal chemists toward the most promising biphenyldiol candidates for a given application, enhancing the efficiency and success rate of the discovery process. nih.govnih.gov

Table 3: Common Machine Learning Models in Chemoinformatics

Machine Learning Model Application in Drug/Compound Discovery Potential Use for Biphenyldiols Reference(s)
Random Forest (RF) Classification (active/inactive), Regression (predicting potency), QSAR modeling. Predicting the antioxidant activity or classifying biphenyldiols as potential enzyme inhibitors. researchgate.net
Support Vector Machine (SVM) Classification and regression tasks, particularly effective with high-dimensional data. Building models to predict the binding affinity of biphenyldiol derivatives to a specific receptor. researchgate.net
Artificial Neural Networks (ANN) Modeling complex, non-linear relationships in QSAR and property prediction. Predicting a range of ADMET (absorption, distribution, metabolism, excretion, toxicity) properties for novel biphenyldiol structures. nih.govresearchgate.net
Generative Models (e.g., GANs, RNNs) De novo design of novel molecular structures with desired properties. Generating new biphenyldiol-based molecules optimized for high receptor affinity and good pharmacokinetic profiles. researchgate.net

Advanced Analytical Methodologies for Characterization of 1,1 Biphenyl 3,4 Diol and Its Derivatives

Spectroscopic Techniques

Spectroscopy is a cornerstone of molecular characterization, relying on the interaction of electromagnetic radiation with the sample to probe its structural and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural assignment of [1,1'-Biphenyl]-3,4'-diol. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

¹H NMR spectroscopy provides data on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum would exhibit distinct signals for each aromatic and hydroxyl proton. The chemical shifts (δ) are influenced by the electron-donating hydroxyl groups and the anisotropic effects of the biphenyl (B1667301) ring system. Spin-spin coupling between adjacent protons results in characteristic splitting patterns (e.g., doublets, triplets), which help to assign protons to specific positions on the aromatic rings.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment. Carbons bearing hydroxyl groups are typically shifted downfield (to a higher ppm value) compared to the other aromatic carbons.

2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for assembling the complete molecular structure. sdsu.edu

COSY experiments reveal proton-proton (¹H-¹H) coupling networks, identifying which protons are adjacent to each other. sdsu.edu

HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of protons to their attached carbons. sdsu.eduhmdb.ca

HMBC detects longer-range couplings between protons and carbons (typically over two to three bonds), which is invaluable for connecting different fragments of the molecule and confirming the substitution pattern of the biphenyl rings. sdsu.edursc.org

A comprehensive NMR analysis, combining these techniques, allows for the complete and unambiguous assignment of all proton and carbon signals, confirming the identity of this compound. rsc.org

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

Atom Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
C-1-~141
C-2~7.30 (d)~127
C-3-~157
C-4~6.90 (d)~116
C-5~7.25 (t)~130
C-6~6.85 (d)~120
C-1'-~132
C-2'~7.40 (d)~129
C-3'~7.10 (d)~115
C-4'-~156
C-5'~7.10 (d)~115
C-6'~7.40 (d)~129
3-OH~5.1 (s, br)-
4'-OH~5.3 (s, br)-

Note: This table is illustrative. Actual chemical shifts can vary based on solvent and experimental conditions. 'd' denotes a doublet, 't' a triplet, 's' a singlet, and 'br' a broad signal.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. americanpharmaceuticalreview.comspectroscopyonline.com Both methods probe the vibrational energy levels of molecules but are governed by different selection rules, often providing complementary information. cigrjournal.org

Infrared (IR) Spectroscopy: In IR spectroscopy, the absorption of infrared radiation is measured as a function of frequency. For this compound, the IR spectrum is dominated by characteristic absorption bands. A strong, broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl groups, with the broadening due to hydrogen bonding. C-O stretching vibrations typically appear in the 1200-1300 cm⁻¹ region. The spectrum also contains a series of sharp bands corresponding to aromatic C-H stretching (above 3000 cm⁻¹) and C=C ring stretching vibrations (in the 1400-1600 cm⁻¹ region). The "fingerprint region" (below 1500 cm⁻¹) contains a complex pattern of bands that is unique to the molecule and can be used for identification. cigrjournal.org

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light. While O-H stretching bands are often weak in Raman spectra, the aromatic ring vibrations of the biphenyl core typically give rise to strong Raman signals, providing complementary data to the IR spectrum. americanpharmaceuticalreview.com

Table 2: Typical Infrared Absorption Frequencies for this compound

Vibrational Mode Frequency Range (cm⁻¹) Intensity
O-H Stretch (Hydrogen-bonded)3200 - 3600Strong, Broad
Aromatic C-H Stretch3000 - 3100Medium, Sharp
Aromatic C=C Ring Stretch1400 - 1600Medium-Strong
C-O Stretch1200 - 1300Strong
C-H Out-of-Plane Bend700 - 900Strong

UV-Vis spectroscopy probes the electronic transitions within a molecule. For aromatic compounds like this compound, this technique is particularly useful for characterizing the conjugated π-electron system. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital (typically a π orbital) to a higher energy one (a π* orbital).

The UV-Vis spectrum of this compound would be expected to show strong absorption bands characteristic of the biphenyl chromophore. The presence of hydroxyl groups, which are auxochromes, can cause a bathochromic (red) shift of the absorption maxima (λmax) to longer wavelengths and an increase in molar absorptivity compared to unsubstituted biphenyl. Analysis of the UV-Vis spectrum provides information about the extent of conjugation and the electronic nature of the molecule.

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. nih.gov

In a typical mass spectrum of this compound, a prominent peak corresponding to the molecular ion [M]⁺ would be observed, confirming its molecular weight of 186.21 g/mol . nih.govnist.gov The fragmentation pattern, which results from the breakdown of the molecular ion into smaller, charged fragments, can provide valuable structural information. Common fragmentation pathways for biphenyls include cleavage of the bond connecting the two aromatic rings and the loss of small neutral molecules or radicals, such as H₂O, CO, or CHO from the hydroxylated rings. libretexts.org For instance, a notable fragment in the spectrum of this compound could be at an m/z of 139. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Chromatographic Separation Methods

Chromatographic techniques are essential for the separation, isolation, and purification of this compound from reaction mixtures or natural extracts, as well as for its quantification.

High-Performance Liquid Chromatography (HPLC) is the premier chromatographic method for the analysis of non-volatile compounds like hydroxylated biphenyls. nih.gov The technique separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.

For the analysis of this compound and its derivatives, reversed-phase HPLC (RP-HPLC) is most commonly employed. oup.comscielo.br In this mode, a nonpolar stationary phase, such as octadecylsilane (B103800) (C18), is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.comsielc.comsielc.com The compound is retained on the column based on its hydrophobicity; more polar compounds elute earlier. The mobile phase composition can be kept constant (isocratic elution) or varied over time (gradient elution) to achieve optimal separation. nih.gov

Detection is commonly achieved using a UV detector set at a wavelength where the analyte absorbs strongly, or a diode-array detector (DAD) which provides spectral information across a range of wavelengths. scielo.br For more sensitive and selective analysis, HPLC can be coupled with a mass spectrometer (LC-MS), which combines the separation power of HPLC with the detection capabilities of MS. oup.comnih.gov This hyphenated technique is particularly powerful for identifying and quantifying trace levels of the compound and its metabolites in complex matrices. nih.govacs.org

Table 3: Example HPLC Method Parameters for this compound Analysis

Parameter Condition
Column Reversed-Phase C18 (e.g., 250 x 4.6 mm)
Mobile Phase Acetonitrile/Water (e.g., 70:30 v/v)
Elution Mode Isocratic or Gradient
Flow Rate 1.0 mL/min
Detection UV at 254 nm or DAD
Injection Volume 10 µL

Note: These are typical starting conditions and may require optimization for specific applications. For MS compatibility, a volatile acid like formic acid may replace non-volatile acids like phosphoric acid in the mobile phase. sielc.comsielc.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique for the analysis of volatile and semi-volatile compounds. For hydroxylated biphenyls like this compound, direct analysis by GC can be challenging due to the high polarity of the hydroxyl groups, which can lead to poor chromatographic peak shape (tailing) and low reproducibility. mdpi.com To overcome these issues, derivatization of the hydroxyl groups is a mandatory step to increase volatility and reduce polarity. mdpi.comresearchgate.net

Several derivatization strategies are employed. Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is effective and produces stable derivatives suitable for GC-MS analysis. mdpi.comresearchgate.net Another common approach is methylation, often using diazomethane, to convert the hydroxyl groups into methoxy (B1213986) groups (MeO-PCBs). mdpi.comnih.gov Acetylation and trifluoroacetylation are also viable methods, with one study developing a specific GC-MS/MS method for trifluoroacetyl derivatives of eleven biphenylols. mdpi.comnih.gov

The mass spectrometer component of the GC-MS system provides crucial structural information based on the fragmentation patterns of the analyte. etamu.edu For a dihydroxybiphenyl derivative, the molecular ion peak ([M]⁺) is typically observed. The fragmentation pattern is influenced by the stable aromatic rings and the hydroxyl substituents. Common fragmentation includes the loss of a hydrogen atom, a hydroxyl radical, or carbon monoxide from the phenol (B47542) ring structure. docbrown.infolibretexts.org Tandem mass spectrometry (MS/MS) offers enhanced selectivity and is particularly useful for differentiating between isomers, which may have similar retention times but produce unique fragment ions. nih.govacs.org

Table 1: Derivatization Reagents for GC-MS Analysis of Hydroxylated Biphenyls

Derivatization ReagentResulting Functional GroupReference
DiazomethaneMethoxy (-OCH₃) mdpi.comnih.gov
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)Trimethylsilyl ether (-OSi(CH₃)₃) mdpi.comresearchgate.net
Trifluoroacetic anhydride (B1165640)Trifluoroacetyl ester (-OCOCF₃) mdpi.comnih.gov
Acetic AnhydrideAcetyl ester (-OCOCH₃) oup.com

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative to both gas and liquid chromatography for the analysis of biphenyl diols and their derivatives. nacalai.com This technique typically uses supercritical carbon dioxide as the primary mobile phase, which provides low viscosity and high diffusivity, enabling fast and efficient separations. shimadzu.comchromatographyonline.com The low polarity of CO₂ is often modulated by the addition of a polar organic solvent, known as a modifier (e.g., methanol, ethanol), to elute more polar analytes like dihydroxybiphenyls. shimadzu.comchromatographyonline.com

SFC offers unique selectivity that is often complementary to HPLC and GC, particularly for isomer separations. nacalai.com The technique excels in chiral separations, which is highly relevant for many biphenyl derivatives that exhibit atropisomerism due to restricted rotation around the biphenyl bond. By using chiral stationary phases (CSPs), SFC can rapidly and effectively separate enantiomers. chromatographyonline.comnih.gov

A variety of stationary phases are available for SFC, providing different separation mechanisms. For polar compounds like this compound, columns with polar functionalities are often employed.

Table 2: Common Stationary Phases in Supercritical Fluid Chromatography (SFC)

Stationary Phase TypeKey FeaturesTypical ApplicationReference
2-Ethylpyridine (2-EP)Provides strong retention for polar compounds.General purpose, cannabinoids. nacalai.comnih.gov
DiolPolar phase with hydrogen bonding capability, less ionic interaction.Separation of polar analytes. nacalai.com
Chiral Stationary Phases (e.g., Amylose or Cellulose-based)Enantioselective interactions.Separation of chiral isomers. chromatographyonline.comnih.gov
PyrenylethylUtilizes strong π-π interactions.Unique separations based on aromaticity. nacalai.com

X-ray Crystallography for Solid-State Structure Elucidation

The structure of biphenyl itself is highly conformationally flexible, and its dihedral angle varies significantly depending on its physical state. acs.orgacs.org In the gas phase, the angle is approximately 44.4°, while in solution, it is estimated to be between 19° and 32°. acs.orgacs.orgwikipedia.org In the solid state, intermolecular packing forces play a significant role. researchgate.net For some biphenyl derivatives, these forces can lead to a more planar conformation, while for others, steric hindrance from substituents can induce a large twist. For example, the X-ray structure of one C₂ symmetric biphenyl-tetrathiafulvalene derivative shows a dihedral angle of 74°. nih.gov The crystal structure of 3,3',5,5'-tetrachloro-4,4'-dihydroxybiphenyl, a metabolite of PCB 77, reveals that intermolecular interactions are important determinants of the 3D structure. uky.edu

Table 3: Dihedral Angles of Biphenyl and Derivatives in Different States

CompoundPhase/MethodDihedral Angle (°)Reference
BiphenylGas Phase44.4 acs.orgwikipedia.org
BiphenylSolution19 - 32 acs.orgacs.org
BiphenylSolid State (estimated)10 - 20 acs.orgacs.org
3,3'-Di(naphthalen-2-yl)[1,1'-biphenyl]-2,2'-diolSolid State (X-ray)68.5
Biphenyl-TTF DerivativeSolid State (X-ray)74 nih.gov

Electrochemical Methods for Redox Characterization

Electrochemical methods, particularly cyclic voltammetry (CV), are essential for characterizing the redox properties of this compound. mdpi.com These methods measure the oxidation and reduction potentials of a compound, providing insight into its ability to donate or accept electrons. ku.edu For biphenols, these properties are fundamental to their antioxidant activity and their application in materials science, such as in photopolymerization processes or as redox mediators. mdpi.comresearchgate.netnih.gov

A typical CV experiment involves scanning the potential of an electrode and measuring the resulting current. palmsens.com The resulting voltammogram shows peaks corresponding to oxidation and reduction events. The potential at which these peaks occur is characteristic of the specific compound and its redox stability. For phenolic compounds, oxidation is generally an irreversible or quasi-reversible process corresponding to the formation of a phenoxyl radical. researchgate.net

Studies on isomers like 2,2'- and 4,4'-biphenol have determined their key redox and acidity properties. For instance, the one-electron reduction potential for the 4,4'-biphenol-derived radical (4,4'--O-Ph-Ph-O•) was found to be 0.44 V vs NHE. researchgate.net Such data is critical for comparing the relative antioxidant capacities of different isomers and derivatives.

Table 4: Electrochemical and Acidity Data for Biphenol Isomers

Compound/Radical SpeciesParameterValueReference
2,2'-dihydroxybiphenylFirst pKₐ7.6 researchgate.net
4,4'-dihydroxybiphenylFirst pKₐ~9.7 researchgate.net
2,2'-HO-Ph-Ph-O• (Radical)One-electron Reduction Potential (E°)1.00 V vs NHE researchgate.net
4,4'--O-Ph-Ph-O• (Radical)One-electron Reduction Potential (E°)0.44 V vs NHE researchgate.net

Environmental Aspects and Sustainable Chemistry

Biodegradation Pathways and Environmental Fate of Biphenyls

Biphenyl (B1667301) and its derivatives, particularly polychlorinated biphenyls (PCBs), are recognized for their environmental persistence. nih.govresearchgate.net Their low water solubility and slow biodegradation rate contribute to their presence in air, water, and soil. nih.govresearchgate.net The environmental fate of these compounds is largely governed by microbial degradation, which can occur under both aerobic and anaerobic conditions. jst.go.jpnih.gov

Aerobic Degradation: Under aerobic conditions, many bacteria degrade biphenyl through a well-characterized "upper pathway". ethz.chpjoes.com This process is initiated by a crucial enzyme, biphenyl dioxygenase, which adds two hydroxyl groups to one of the aromatic rings to form a cis-dihydrodiol. ethz.chresearchgate.net This initial step is critical and often determines the rate of degradation for various biphenyl derivatives. ethz.ch The pathway proceeds through several enzymatic steps, ultimately cleaving the aromatic ring and forming intermediates like benzoate (B1203000) and 2-hydroxypenta-2,4-dienoate, which can then enter central metabolic pathways. ethz.chresearchgate.net Numerous bacterial genera, including Pseudomonas, Rhodococcus, Alcaligenes, and Bacillus, have been identified with the ability to degrade biphenyls aerobically. epa.govmedcraveonline.com

Anaerobic Degradation: In anaerobic environments, the primary degradation mechanism for chlorinated biphenyls is reductive dechlorination. jst.go.jpnih.govresearchgate.net This process involves the removal of chlorine atoms by anaerobic microbial consortia, which results in less chlorinated congeners. researchgate.netnih.gov These less chlorinated biphenyls are often more susceptible to subsequent aerobic degradation. nih.govresearchgate.net Therefore, a synergistic combination of anaerobic and aerobic processes can lead to the complete mineralization of highly chlorinated biphenyls. nih.govuth.gr

Table 1: Key Microbial Degradation Processes for Biphenyl Compounds

Degradation TypeEnvironmentKey ProcessInitiating Enzyme (Aerobic)Primary Outcome
Aerobic Oxygen-richOxidative degradation via the "biphenyl upper pathway". ethz.chBiphenyl dioxygenase. ethz.chRing cleavage to form intermediates like benzoate. researchgate.netuth.gr
Anaerobic Oxygen-depletedReductive dechlorination (for halogenated biphenyls). nih.govNot applicableRemoval of chlorine atoms, forming less halogenated congeners. researchgate.netresearchgate.net

Role of [1,1'-Biphenyl]-3,4'-diol in Environmentally Benign Chemical Processes

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Biphenyl diols, as a class of compounds, are valuable intermediates in organic synthesis, and their use in environmentally benign processes is an active area of research. ajgreenchem.comrsc.org The focus is on developing synthetic routes that are more efficient, use safer solvents, and minimize waste. colab.wsmdpi.com

The synthesis of biphenyl diols and their derivatives can be achieved through greener methods. For instance, the Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for creating the biphenyl backbone. ajgreenchem.comnih.gov Research has focused on optimizing these reactions by using environmentally friendly solvents like water or ethanol (B145695), developing reusable catalysts, and improving energy efficiency. mdpi.comresearchgate.net

One innovative approach involves using a modified polyacrylonitrile (B21495) fiber as a catalyst in a "capture-release" mechanism for the synthesis of biphenyl compounds in a green solvent. researchgate.net Another example is the synthesis of 4,4'-dihydroxy-[1,1'-biphenyl]-3,3'-dicarboxylic acid, a derivative of a biphenyl diol, using a method that avoids high pressure, proceeds at lower temperatures, and significantly improves the reaction yield, thereby aligning with green chemistry principles. google.com While not specific to this compound, these examples demonstrate the potential for this class of compounds to be involved in more sustainable chemical manufacturing. The hydroxyl groups of this compound provide reactive sites for further functionalization, allowing it to serve as a building block for more complex molecules under increasingly green reaction conditions. rsc.org

Table 2: Examples of Environmentally Benign Processes Involving Biphenyl Structures

ProcessKey FeatureEnvironmental BenefitExample Compound Class
Catalysis in Green Solvents Use of water or ethanol instead of traditional organic solvents. mdpi.comReduced solvent toxicity and waste. mdpi.comBiphenyl derivatives via Suzuki-Miyaura coupling. researchgate.net
Reusable Catalysis Immobilized or ionic liquid-supported catalysts. mdpi.comresearchgate.netMinimizes catalyst waste and allows for continuous processes. mdpi.comPhotocatalytic synthesis of benzoic acid derivatives. mdpi.com
Improved Reaction Conditions Lower reaction temperatures and pressures. google.comIncreased energy efficiency and process safety. google.comSynthesis of dihydroxy-biphenyl-dicarboxylic acids. google.com

Research on Derivatives for Environmentally Responsible Applications (e.g., Sustainable Pesticides)

The development of sustainable pesticides is a critical goal for modern agriculture, aiming to create pest control agents that are effective against target organisms but have minimal negative impact on the environment and non-target species. mdpi.com This involves designing molecules that are biodegradable and have a specific mode of action. mdpi.com Biphenyl derivatives are being explored for these applications due to their versatile chemical structure, which can be modified to optimize biological activity and environmental properties. ajgreenchem.comnih.gov

Research into biphenyl derivatives for agrochemical use often involves synthesizing libraries of related compounds and screening them for desired activities, such as antifungal or herbicidal properties. scribd.com For example, halogenated anilines, which can be incorporated into biphenyl structures, are known intermediates in the synthesis of fungicides. researchgate.net The core structure of this compound can be functionalized to produce a wide array of derivatives. By strategically adding different chemical groups, researchers can influence the compound's specificity, potency, and, crucially, its biodegradability.

A key concept in sustainable product design is creating molecules that can be broken down by microbes in the environment, preventing long-term accumulation. jk-sci.com The biphenyl scaffold itself is subject to microbial degradation, as discussed in section 7.1. By designing derivatives that retain or enhance this biodegradability while performing their pesticidal function, it is possible to create more environmentally responsible products. For instance, [2,2'-Bifuran]-5,5'-dicarboxylic acid (BFDCA), a bio-based compound with a structure similar to biphenyldicarboxylic acids, is noted for being a component of biodegradable polymers, highlighting a move toward sustainability by replacing fossil-fuel-derived building blocks with bio-based, degradable alternatives. jk-sci.com This principle extends to the development of pesticides, where the goal is to create effective but non-persistent molecules.

Table 3: Biphenyl Derivatives and Potential Environmentally Responsible Applications

Derivative ClassPotential ApplicationSustainable Aspect
Functionalized Biphenyl Diols Antifungal agents, Herbicides. scribd.comDesigned for high target specificity and enhanced biodegradability.
Halogenated Biphenyls Intermediates for fungicides. researchgate.netCan be designed to balance efficacy with environmental degradation pathways.
Biphenyl Carboxylic Acids Anticancer agents, Agrochemicals. ajgreenchem.comSynthetic routes (e.g., Suzuki coupling) can be optimized for green chemistry principles. ajgreenchem.com
Bio-based Biphenyl Analogs (e.g., BFDCA) Monomers for biodegradable polymers. jk-sci.comDerived from renewable resources, reducing reliance on fossil fuels and creating biodegradable materials. jk-sci.com

Future Research Directions and Perspectives

Emerging Applications of [1,1'-Biphenyl]-3,4'-diol Derivatives

Derivatives of this compound are being explored for a variety of advanced applications, driven by their unique structural and electronic properties. Research is increasingly focused on creating functionalized biphenyls for use in medicine, catalysis, and materials science. nih.govresearchgate.net

Medicinal Chemistry: A significant area of research is the development of biphenyl (B1667301) derivatives as novel therapeutic agents. Studies have shown that certain substituted biphenyls exhibit potent biological activities. For instance, a series of biphenyl and dibenzofuran (B1670420) derivatives, synthesized through Suzuki-coupling and demethylation reactions, have demonstrated significant antibacterial properties against antibiotic-resistant bacteria. nih.govnih.gov Specifically, compounds with a strong electron-withdrawing group on one ring and hydroxyl groups on the other have shown enhanced activity. nih.govnih.gov

Key findings include the potent inhibitory activity of 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol against methicillin-resistant Staphylococcus aureus (MRSA) and 3′,5′-dimethyl-[1,1′-biphenyl]-3,4,4′,5-tetraol against carbapenem-resistant Acinetobacter baumannii. nih.govnih.gov These results highlight the potential for developing new antibiotics to combat the growing threat of drug-resistant pathogens. nih.gov

Asymmetric Catalysis: Axially chiral biphenyldiols are another major focus, serving as powerful ligands and catalysts in asymmetric synthesis. nih.govchemrxiv.org The development of adjustable axially chiral biphenyl ligands allows for high efficiency and enantioselectivity in various chemical reactions. nih.gov These catalysts are crucial for producing specific chiral molecules, which are vital in the pharmaceutical industry. nih.gov Researchers have successfully synthesized a range of these ligands and catalysts, demonstrating their effectiveness in reactions like asymmetric additions and cycloadditions. chemrxiv.org The ability to modify substituent groups at various positions on the biphenyl rings allows for fine-tuning the catalyst's performance for specific synthetic challenges. nih.govchemrxiv.org

Advanced Materials: Biphenyl derivatives are also foundational components for advanced materials. They are utilized as building blocks for liquid crystals and as fluorescent layers in organic light-emitting diodes (OLEDs). nih.gov The rigid structure of the biphenyl core contributes to the thermal and mechanical stability of polymers. researchgate.net For example, biphenarenes, which are macrocycles built from biphenyl units, are being developed for applications in supramolecular chemistry, including creating materials with customizable cavity sizes for molecular recognition and drug delivery. mdpi.com

Table 1: Emerging Applications of this compound and its Derivatives
Application AreaSpecific UseKey Research Finding/AdvancementReference
Medicinal ChemistryAntibacterial AgentsDerivatives show potent activity against antibiotic-resistant bacteria like MRSA and multidrug-resistant Enterococcus faecalis. nih.govnih.gov
Asymmetric CatalysisChiral Ligands and CatalystsDevelopment of adjustable axially chiral biphenyldiols for highly efficient and enantioselective synthesis. nih.govchemrxiv.org
Materials ScienceOrganic Light-Emitting Diodes (OLEDs)Biphenyl derivatives are used as fluorescent layers in OLEDs. nih.gov
Polymer ChemistryHigh-Performance PolymersUsed as monomers for polymers with high thermal and mechanical properties, such as certain polyesters. researchgate.netresearchpublish.com
Supramolecular ChemistryMacrocyclic Hosts (Biphenarenes)Creation of hosts with customizable cavities for drug delivery and molecular separation. mdpi.com

Interdisciplinary Research Opportunities

The versatility of the biphenyldiol structure opens up numerous opportunities for interdisciplinary research, bridging chemistry with biology, materials science, and computational science.

Chemical Biology and Drug Discovery: The intersection of synthetic chemistry and biology offers fertile ground for biphenyldiols. Their role as potential inhibitors of protein-protein interactions or as scaffolds for new drugs requires close collaboration between synthetic chemists, who design and create the molecules, and biologists, who test their efficacy and elucidate their mechanisms of action. rsc.org The development of biphenyl-based antibacterial agents against resistant strains is a prime example of this synergy. nih.govnih.gov Furthermore, understanding the bioinorganic chemistry of how biphenyldiol derivatives chelate metal ions could lead to new treatments for diseases related to metal ion imbalance or new metal-based diagnostic tools. frontiersin.orgbanglajol.info

Materials Science and Engineering: In materials science, biphenyldiols serve as monomers for creating novel polymers and macrocycles. mdpi.comresearchpublish.com Research into biphenarenes, for example, combines organic synthesis with polymer science and nanotechnology to develop smart materials for drug delivery, which can release therapeutic agents in response to specific stimuli like pH or light. mdpi.com The synthesis of polyesters through interfacial polycondensation of aromatic diols with other monomers is another area where chemistry and polymer engineering converge to create materials with specific properties. researchpublish.com

Computational and Theoretical Chemistry: Computational studies, such as those using Density Functional Theory (DFT), are becoming indispensable for predicting the properties and reactivity of new biphenyldiol derivatives. banglajol.info These theoretical investigations can model the interaction of biphenyldiol-based ligands with metal centers or predict the electronic properties of new materials before they are synthesized in the lab. banglajol.info This collaboration between theoretical and experimental chemists accelerates the discovery process, making the design of new catalysts and materials more efficient. nih.gov

Challenges and Innovations in Biphenyldiol Chemistry

Despite the vast potential, significant challenges remain in the synthesis and application of biphenyldiols. However, ongoing innovation continues to provide solutions to these problems.

Synthetic Challenges: One of the primary challenges in biphenyldiol chemistry is achieving selective synthesis. The oxidative coupling of phenols to form the C-C bond of the biphenyl structure can often lead to a mixture of byproducts, making the isolation of the desired product difficult and reducing yields. nih.govacs.org Controlling the regioselectivity to produce a specific isomer, such as this compound, out of many possibilities is a complex task. nih.gov Furthermore, the synthesis of axially chiral biphenyldiols requires sophisticated methods to control the stereochemistry. nih.gov

Innovations in Synthesis: To overcome these challenges, researchers are developing innovative synthetic methodologies.

Advanced Coupling Reactions: Methods like the Suzuki-Miyaura cross-coupling reaction have become standard for creating the biphenyl linkage with high precision. nih.gov These reactions offer a controlled way to connect two different aryl fragments.

Electrochemical Synthesis: Electro-organic synthesis presents a sustainable and efficient alternative to conventional methods. nih.gov This technique can drive the desired C-C coupling reaction with high selectivity and can be scaled up for industrial production. For example, the electrochemical homocoupling of 2,4-dimethylphenol (B51704) to produce 3,3′,5,5′-tetramethyl-2,2′-biphenol has been demonstrated on a kilogram scale. nih.gov

Molecularly Imprinted Polymers (MIPs): A novel approach involves using MIPs as templates to guide the reaction. nih.govacs.org These polymers are created with cavities that are shaped to fit the desired product molecule. When used in a reaction, the MIP film on an electrode can selectively stabilize the intermediate that leads to the target biphenol, thereby increasing the selectivity of the synthesis. nih.govacs.org

Catalyst Development: The choice of catalyst is critical. For instance, in oxidative coupling reactions, using different manganese(III) complexes, such as [Mn(acac)₃] versus [Mn(OAc)₃], can selectively yield either 4,4′-biphenyldiols or 4,4′-diphenoquinones, respectively. oup.com

Table 2: Challenges and Innovations in Biphenyldiol Synthesis
ChallengeDescriptionInnovationReference
Selectivity and YieldOxidative coupling of phenols often produces unwanted byproducts and low yields of the desired biphenol isomer.Using advanced methods like Suzuki-Miyaura coupling and selective manganese(III) catalysts. nih.govoup.com
Sustainable ProductionTraditional methods can use harsh reagents and are not always environmentally friendly.Development of electrochemical synthesis methods that are cleaner and more efficient. nih.gov
Byproduct FormationRadical coupling reactions are difficult to control, leading to a mixture of products.Employing Molecularly Imprinted Polymers (MIPs) to selectively guide the reaction toward the desired product. nih.govacs.org
StereocontrolCreating specific axially chiral biphenyldiols requires precise control over the 3D structure.Designing multi-step synthetic pathways that build chirality in a controlled manner. nih.gov

Q & A

Basic: What are the established synthetic routes for [1,1'-Biphenyl]-3,4'-diol, and what experimental parameters are critical for yield optimization?

Methodological Answer:
Synthesis typically involves coupling phenol derivatives via Ullmann or Suzuki-Miyaura reactions. For example, halogenated biphenyl precursors (e.g., 3-bromo-4'-hydroxybiphenyl) can undergo hydroxylation using copper(I) oxide or palladium catalysts under basic conditions. Key parameters include:

  • Catalyst loading : Pd(PPh₃)₄ (1–5 mol%) for Suzuki couplings .
  • Solvent system : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
  • Temperature : 80–120°C for 12–24 hours to ensure complete dehalogenation .
    Yield optimization requires strict control of oxygen-free environments to prevent oxidation of diol products.

Basic: How can researchers confirm the structural identity of this compound using spectroscopic and crystallographic methods?

Methodological Answer:

  • NMR : Compare 1H^1H and 13C^{13}C NMR spectra with computational predictions (e.g., DFT). The hydroxyl protons typically appear as broad singlets at δ 8.5–9.5 ppm, while aromatic protons show splitting patterns dependent on substitution .
  • X-ray crystallography : Resolve positional isomerism (e.g., 3,4' vs. 4,4' diols) by analyzing dihedral angles between benzene rings. For example, [1,1'-biphenyl]-4,4'-diol has a near-planar structure (dihedral angle <10°) .
  • Mass spectrometry : Confirm molecular weight (e.g., [M-H]⁻ at m/z 185.2) using high-resolution ESI-MS .

Advanced: How can researchers resolve contradictions in reported spectral data for biphenyl diol derivatives?

Methodological Answer:
Discrepancies often arise from:

  • Positional isomerism : For example, fluorescence properties of [1,1'-biphenyl]-4,4'-diol (blue emission) vs. 3,4'-diol (orange emission) due to electronic effects of hydroxyl group positions .
  • Solvent polarity : UV-Vis absorption maxima shift in polar solvents (e.g., λmax = 280 nm in ethanol vs. 265 nm in hexane).
  • Impurity profiles : Use HPLC with C18 columns (acetonitrile/water gradient) to separate diol isomers and quantify purity .

Advanced: What role does this compound play in designing functional materials, such as metallopolymers or fluorescent probes?

Methodological Answer:
The diol’s hydroxyl groups act as chelating sites for metal ions (e.g., Fe²⁺ in metallopolymers). For example:

  • Ligand design : Modify substituents (e.g., pyridine groups) to tune fluorescence. Ligand L2 (3,3′-bis(pyridinylimino)-[1,1'-biphenyl]-4,4'-diol) exhibits orange fluorescence due to extended conjugation .
  • Applications : Use in sensors for redox-active metals (e.g., Fe³⁺) via fluorescence quenching assays.

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.
  • Storage : In amber glass vials under inert gas (N₂/Ar) at 4°C to prevent oxidation .
  • Spill management : Neutralize with activated carbon and dispose as hazardous waste per EPA guidelines .

Advanced: How can researchers develop validated analytical methods (e.g., HPLC, LC-MS) for quantifying this compound in complex matrices?

Methodological Answer:

  • Column selection : C18 or phenyl-hexyl columns for biphenyl diols.
  • Mobile phase : Acetonitrile:water (70:30, v/v) with 0.1% formic acid enhances ionization in LC-MS .
  • Calibration : Prepare standard curves (0.1–100 µg/mL) and validate precision (RSD <5%) and accuracy (90–110% recovery).

Advanced: What computational approaches are used to predict the physicochemical properties of this compound?

Methodological Answer:

  • DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict bond lengths, dipole moments, and HOMO-LUMO gaps .
  • Molecular docking : Simulate interactions with enzymes (e.g., tyrosinase) to assess antioxidant potential.
  • QSAR models : Correlate logP values (e.g., 2.8 for [1,1'-biphenyl]-4,4'-diol) with bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.